molecular formula C20H13F6N3O2S B12374883 ent-Monepantel CAS No. 887148-70-1

ent-Monepantel

Cat. No.: B12374883
CAS No.: 887148-70-1
M. Wt: 473.4 g/mol
InChI Key: WTERNLDOAPYGJD-GOSISDBHSA-N
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Description

®-Monepantel is an anthelmintic compound primarily used in veterinary medicine to treat parasitic infections in livestock. It is particularly effective against gastrointestinal nematodes, which are common parasites affecting sheep and other ruminants. The compound belongs to the amino-acetonitrile derivative class of anthelmintics and has shown efficacy against parasites resistant to other classes of anthelmintics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Monepantel involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the Amino-Acetonitrile Core: This involves the reaction of a suitable aldehyde with an amine and a cyanide source under controlled conditions to form the amino-acetonitrile core.

    Chiral Resolution: The racemic mixture obtained from the initial synthesis is subjected to chiral resolution to isolate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.

    Functional Group Modifications: The core structure is further modified by introducing various functional groups to enhance its anthelmintic activity. This may involve reactions such as alkylation, acylation, and cyclization under specific conditions.

Industrial Production Methods

In industrial settings, the production of ®-Monepantel is optimized for large-scale synthesis. This involves:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems are used to ensure consistent quality and yield.

    Purification and Quality Control: The final product undergoes rigorous purification steps, including crystallization and chromatography, to ensure high purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

®-Monepantel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, like amines and alcohols, are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s activity or modifying its pharmacokinetic properties.

Scientific Research Applications

®-Monepantel has a wide range of scientific research applications, including:

    Veterinary Medicine: Its primary use is in treating parasitic infections in livestock, particularly sheep.

    Parasitology Research: Researchers study its efficacy against various nematode species and its potential to overcome resistance to other anthelmintics.

    Pharmacology: Studies focus on its pharmacokinetics, metabolism, and safety profile in different animal species.

    Drug Development: ®-Monepantel serves as a lead compound for developing new anthelmintics with improved efficacy and safety profiles.

Mechanism of Action

®-Monepantel exerts its anthelmintic effects by targeting specific receptors in nematodes. It binds to the nicotinic acetylcholine receptors, causing paralysis and death of the parasites. The compound’s selectivity for these receptors in nematodes, as opposed to mammals, contributes to its safety profile. The molecular pathways involved include disruption of neurotransmission, leading to impaired muscle function and eventual expulsion of the parasites from the host.

Comparison with Similar Compounds

Similar Compounds

    Levamisole: Another anthelmintic that targets nicotinic acetylcholine receptors but has a different chemical structure.

    Ivermectin: A widely used anthelmintic with a different mechanism of action, targeting glutamate-gated chloride channels.

    Albendazole: A benzimidazole anthelmintic that inhibits microtubule formation in parasites.

Uniqueness

®-Monepantel is unique due to its specific action on nicotinic acetylcholine receptors and its efficacy against resistant nematode strains. Its distinct chemical structure and mode of action differentiate it from other anthelmintics, making it a valuable tool in managing parasitic infections in livestock.

Properties

CAS No.

887148-70-1

Molecular Formula

C20H13F6N3O2S

Molecular Weight

473.4 g/mol

IUPAC Name

N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide

InChI

InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1

InChI Key

WTERNLDOAPYGJD-GOSISDBHSA-N

Isomeric SMILES

C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

Canonical SMILES

CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F

Origin of Product

United States

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